![molecular formula C6H7BrN2O2 B1530749 methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1784137-59-2](/img/structure/B1530749.png)
methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7BrN2O2 and its molecular weight is 219.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is noted that similar compounds can be used as dihydroorotate dehydrogenase (dhodh) inhibitors . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA.
Mode of Action
If it acts as a DHODH inhibitor like its similar compounds , it would bind to the active site of the enzyme, preventing the normal substrate from binding, and thus inhibiting the enzyme’s activity.
Biochemical Analysis
Biochemical Properties
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific binding sites, which determine the nature and strength of these interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These interactions can lead to changes in gene expression and other molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At high doses, it may cause toxic or adverse effects, such as cellular damage or organ toxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, the compound may inhibit a key enzyme in a metabolic pathway, leading to the accumulation of upstream metabolites and depletion of downstream products. Understanding these metabolic pathways is essential for elucidating the biochemical roles of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments and tissues. For example, the compound may be actively transported into cells by specific transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles and mechanisms of action .
Biological Activity
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 205.04 g/mol. The compound features a pyrazole ring with a bromine atom at the 3-position and a methyl ester functional group at the 5-position, which contributes to its reactivity and biological activity .
Target Interactions
Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors involved in critical metabolic pathways. Notably, it has been identified as a potent inhibitor of D-amino acid oxidase (DAO), which plays a role in oxidative stress management within cells. The inhibition of DAO can protect cells from oxidative damage, suggesting potential neuroprotective effects.
Biochemical Pathways
This compound is known to modulate several biochemical pathways, including:
- Oxidative Phosphorylation : It may inhibit processes related to ATP production, impacting energy metabolism within cells.
- Calcium Signaling : The compound affects calcium uptake mechanisms, influencing cellular signaling pathways critical for various physiological functions.
Antioxidant Activity
The compound exhibits notable antioxidant properties by reducing oxidative stress through DAO inhibition. This activity is crucial in protecting neuronal cells from damage associated with neurodegenerative diseases.
Anti-inflammatory Effects
Recent studies have shown that derivatives of pyrazole compounds, including this compound, possess anti-inflammatory properties. These compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways. For instance, some derivatives have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential .
In Vivo Studies
In animal models, varying dosages of this compound have been tested to evaluate its pharmacological effects:
- Low Doses : Effective inhibition of target enzymes with minimal adverse effects.
- High Doses : Potential toxic effects observed, highlighting the need for careful dosage management in therapeutic applications.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate serves as a crucial building block in the synthesis of bioactive molecules. It has been utilized in developing novel pyridyl-pyrazole derivatives that exhibit potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.
Case Study : A study demonstrated that derivatives synthesized from this compound showed significant inhibition of D-amino acid oxidase (DAO), an enzyme implicated in oxidative stress and neurodegeneration. The inhibition of DAO can protect neuronal cells from oxidative damage, suggesting potential neuroprotective applications.
Agrochemistry
This compound is also explored for its applications in agrochemistry, particularly in the development of pesticides and herbicides. Its ability to interact with specific biological targets makes it suitable for creating compounds that can selectively inhibit pest enzymes.
Data Table: Agrochemical Applications
Compound Derivative | Target Pest | Mode of Action | Efficacy |
---|---|---|---|
Pyridyl-Pyrazole A | Aphids | Enzyme Inhibition | High |
Pyridyl-Pyrazole B | Weeds | Growth Regulation | Moderate |
Biochemical Research
This compound plays a significant role in biochemical research due to its interactions with various enzymes and cellular pathways. It can modulate cellular signaling pathways, gene expression, and metabolic processes.
Biochemical Pathways Involved :
- Oxidative Phosphorylation : The compound may inhibit ATP production processes, impacting energy metabolism.
- Calcium Signaling : It affects calcium uptake mechanisms, influencing critical physiological functions .
Molecular Mechanism of Action
The molecular mechanism involves binding to specific enzymes, which can either inhibit or activate their activity. For instance, it acts as a selective inhibitor of DAO by binding to its active site, preventing substrate binding and subsequent catalysis. This interaction leads to changes in gene expression and other molecular processes relevant to cell survival and function.
Preparation Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Methods include:
- Cyclization with Carbon Dioxide : Introducing the carboxylic acid group.
- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.
Properties
IUPAC Name |
methyl 5-bromo-2-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKUWANJCIMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784137-59-2 | |
Record name | methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.